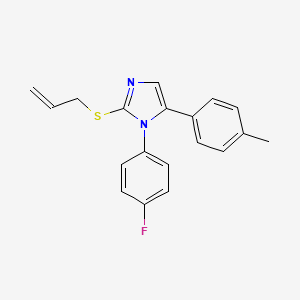

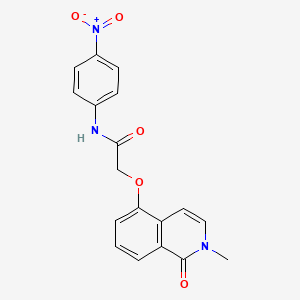

![molecular formula C11H20N2O4S2 B2659593 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide CAS No. 2034525-63-6](/img/structure/B2659593.png)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide” is a complex organic compound. It contains a bicyclo[3.2.1]octane moiety, which is a type of bicyclic compound (a compound containing two fused rings). The compound also contains azabicyclo (nitrogen-containing bicyclic) and cyclopropane (a three-membered ring) moieties .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate, has been determined using crystallography .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, reactions involving similar compounds have been studied. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers has been used to construct 8-oxabicyclo[3.2.1]octanes .Scientific Research Applications

Synthetic Methodology and Bicyclo[3.2.1]octane Derivatives

The compound serves as a valuable building block in synthetic chemistry. Researchers have explored its use in the expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones . These derivatives are obtained via the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones. The reaction proceeds with intriguing control over the stereochemistry of the bridged secondary, tertiary, or quaternary centers .

Strained Ring Systems and Natural Product Synthesis

The compound’s bicyclo[3.2.1]octane scaffold is highly strained, making it an interesting target for natural product synthesis. Researchers have employed it as a key synthetic intermediate in several total synthesis endeavors. Its unique structure presents challenges, but its presence in the synthesis of various target molecules underscores its significance .

Computational Chemistry and Molecular Modeling

The compound’s conformational flexibility and stereochemistry provide an interesting case for computational studies. Researchers can employ molecular dynamics simulations and quantum mechanical calculations to explore its energetics, stability, and reactivity. Insights gained from such studies can guide further experimental investigations.

Aurélie Moulia, Joycelyn Teo, Charles W. Johannes, and Jean-Alexandre Richard. “Expedient synthesis of bicyclo [3.2.1]octanes and bicyclo [3.3.1]nonanes via the double Michael addition to cyclic dienones.” RSC Advances, 2013, 3, 24018–24024. Link Review article: “Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octanes and the historical context of this work.” Chemical Society Reviews, 2021, 50, 10, 5907–5930. Link

Future Directions

The synthesis and study of novel compounds like “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide” could open up new avenues in various fields like medicinal chemistry, materials science, etc. The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane has been reviewed, providing a historical overview and future prospects .

properties

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S2/c1-18(14,15)13-9-2-3-10(13)7-8(6-9)12-19(16,17)11-4-5-11/h8-12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNIYTYVSKZGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659511.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2659512.png)

![N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659523.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659524.png)

![rac-(1R,5R,6S)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2659530.png)

![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B2659531.png)

![2-Fluoro-4-[3-(3-methoxypropoxy)azetidine-1-carbonyl]pyridine](/img/structure/B2659532.png)